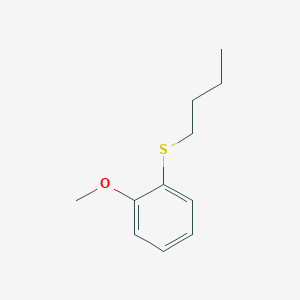
n-Butyl 2-Methoxyphenyl Sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n-Butyl 2-Methoxyphenyl Sulfide is an organic compound that belongs to the class of anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. This compound is specifically distinguished by the presence of a butylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
n-Butyl 2-Methoxyphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of anisole with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the butylthio group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted anisole.
Substitution: Various substituted anisoles depending on the reagents used.
科学的研究の応用
n-Butyl 2-Methoxyphenyl Sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.
類似化合物との比較
Similar Compounds
Anisole: The parent compound with a methoxy group attached to the benzene ring.
2-(Methylthio)anisole: Similar structure but with a methylthio group instead of a butylthio group.
2-(Ethylthio)anisole: Similar structure but with an ethylthio group.
Uniqueness
n-Butyl 2-Methoxyphenyl Sulfide is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1-butylsulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
MGCIYSHYINSVAC-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=CC=C1OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














